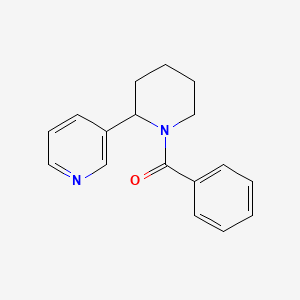

3-(1-benzoyl-2-piperidinyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-benzoyl-2-piperidinyl)pyridine, commonly known as BP-897, is a chemical compound that has been extensively studied for its potential therapeutic applications. BP-897 belongs to the class of compounds known as dopamine reuptake inhibitors and has been found to have a high affinity for the dopamine transporter.

Mecanismo De Acción

BP-897 acts as a selective dopamine reuptake inhibitor, blocking the reuptake of dopamine into presynaptic neurons and increasing the amount of dopamine available in the synaptic cleft. This increase in dopamine availability is thought to underlie the therapeutic effects of BP-897 in addiction and depression.

Biochemical and Physiological Effects:

In addition to its effects on dopamine reuptake, BP-897 has been found to modulate the activity of other neurotransmitter systems, including the noradrenergic and serotonergic systems. BP-897 has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of BP-897 is its selectivity for the dopamine transporter, which allows for more precise targeting of the dopamine system compared to other compounds that affect multiple neurotransmitter systems. However, a limitation of BP-897 is its relatively short half-life, which may limit its effectiveness in some experimental paradigms.

Direcciones Futuras

Future research on BP-897 could focus on its potential therapeutic applications in other neuropsychiatric disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Additionally, further studies could investigate the mechanisms underlying the antidepressant and anti-addictive effects of BP-897, as well as potential side effects and toxicity. Finally, the development of more stable and long-lasting formulations of BP-897 could enhance its potential as a therapeutic agent.

Métodos De Síntesis

BP-897 can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxaldehyde with 1-benzoylpiperidine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-pyridinecarboxaldehyde with 1-benzylpiperidine followed by N-benzoylation using benzoyl chloride in the presence of a base such as triethylamine.

Aplicaciones Científicas De Investigación

BP-897 has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and depression. In preclinical studies, BP-897 has been found to reduce drug self-administration and drug-seeking behavior in animal models of addiction. Additionally, BP-897 has been found to have antidepressant-like effects in animal models of depression.

Propiedades

IUPAC Name |

phenyl-(2-pyridin-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(14-7-2-1-3-8-14)19-12-5-4-10-16(19)15-9-6-11-18-13-15/h1-3,6-9,11,13,16H,4-5,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBQHSXFMHGUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-2-(3-pyridinyl)piperidine | |

CAS RN |

6944-24-7 |

Source

|

| Record name | 1-Benzoyl-2-(3-pyridinyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006944247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride](/img/structure/B5141224.png)

![N-{3-[N-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5141227.png)

![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)

![4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5141251.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)

![N-[(2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]benzamide](/img/structure/B5141260.png)

![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)

![5-(2-methylphenyl)-N-[3-(3-pyridinyloxy)propyl]-1,2,4-triazin-3-amine](/img/structure/B5141270.png)

![2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5141289.png)

![[2-(2-hydroxyethoxy)benzylidene]malononitrile](/img/structure/B5141297.png)

![1-(4-fluorophenyl)-4-{1-[3-(2-furyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B5141317.png)